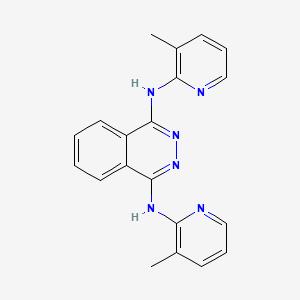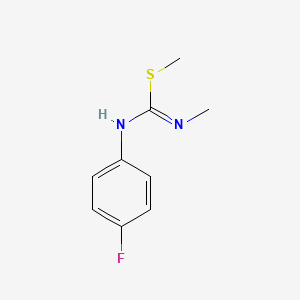
Methyl N-(4-fluorophenyl)-N'-methylcarbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-fluorophenyl)-N’-methylcarbamimidothioate is a chemical compound that belongs to the class of carbamimidothioates It is characterized by the presence of a fluorophenyl group and a methylcarbamimidothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-fluorophenyl)-N’-methylcarbamimidothioate typically involves the reaction of 4-fluoroaniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Methyl N-(4-fluorophenyl)-N’-methylcarbamimidothioate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(4-fluorophenyl)-N’-methylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide or alkoxide ions replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Hydroxide ions, alkoxide ions; reactions are conducted in polar solvents like ethanol or methanol at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Hydroxylated or alkoxylated derivatives
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-fluorophenyl)-N’-methylcarbamimidothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of Methyl N-(4-fluorophenyl)-N’-methylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular functions and signaling processes.
Vergleich Mit ähnlichen Verbindungen
Methyl N-(4-fluorophenyl)-N’-methylcarbamimidothioate can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-N’-methylcarbamimidothioate: Lacks the methyl group on the nitrogen atom, which may affect its reactivity and biological activity.
Methyl N-(4-chlorophenyl)-N’-methylcarbamimidothioate: Contains a chlorine atom instead of a fluorine atom, leading to differences in electronic properties and reactivity.
Methyl N-(4-bromophenyl)-N’-methylcarbamimidothioate: The presence of a bromine atom can influence the compound’s steric and electronic characteristics, affecting its chemical behavior and applications.
The uniqueness of Methyl N-(4-fluorophenyl)-N’-methylcarbamimidothioate lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
85965-24-8 |
|---|---|
Molekularformel |
C9H11FN2S |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl N-(4-fluorophenyl)-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C9H11FN2S/c1-11-9(13-2)12-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,12) |
InChI-Schlüssel |
LNZHVAQMYJACJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(NC1=CC=C(C=C1)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)
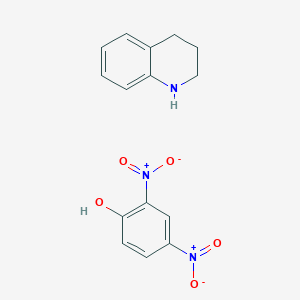
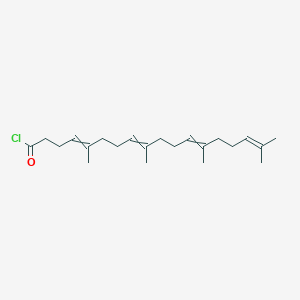
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

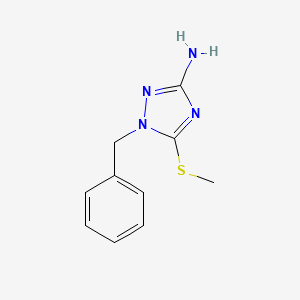

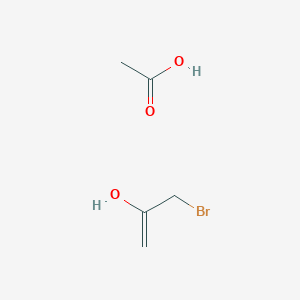
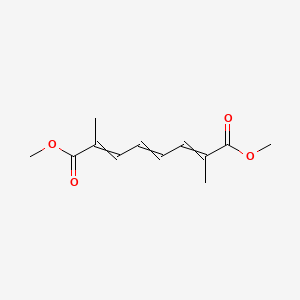
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)

